

Application Notes and Protocols for Determining Cell Viability Following (+)-JQ1 Treatment

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For Researchers, Scientists, and Drug Development Professionals

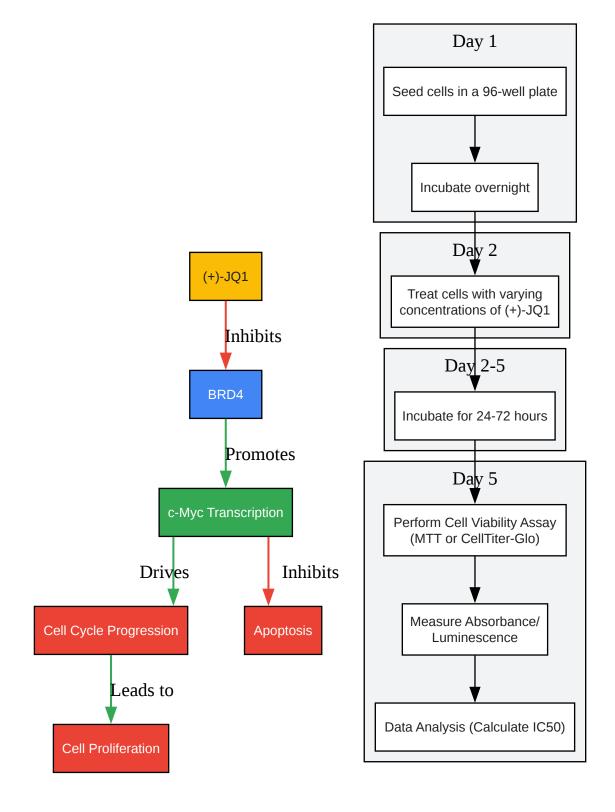
Introduction

(+)-JQ1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, (+)-JQ1 displaces these proteins from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[1][2][3][4] This targeted inhibition disrupts downstream signaling pathways, ultimately inducing cell cycle arrest and apoptosis in a variety of cancer cell lines.[3][4] These application notes provide detailed protocols for assessing the impact of (+)-JQ1 on cell viability using two common methods: the MTT and CellTiter-Glo® assays.

Mechanism of Action of (+)-JQ1

(+)-JQ1 exerts its anti-proliferative effects by targeting the epigenetic regulation of gene expression. BRD4, a member of the BET family, plays a crucial role in transcriptional activation by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. A key target of BRD4 is the proto-oncogene c-Myc, a master regulator of cell proliferation, growth, and metabolism. By inhibiting BRD4, (+)-JQ1 prevents the transcriptional elongation of c-Myc, leading to a rapid decrease in its mRNA and protein levels.[3][4] The suppression of c-Myc subsequently triggers G1 cell cycle arrest and initiates the intrinsic apoptotic pathway.[3][5]





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